molecular formula C18H18FNO2 B6375283 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol CAS No. 1261918-78-8

2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol

Cat. No.: B6375283
CAS No.: 1261918-78-8
M. Wt: 299.3 g/mol
InChI Key: ROPTYUCLLMWUGE-UHFFFAOYSA-N
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Description

2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol is an organic compound with the molecular formula C18H18FNO2 It is characterized by the presence of a fluorine atom, a piperidine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and 4-(piperidine-1-carbonyl)benzaldehyde.

    Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 4-fluorophenol and 4-(piperidine-1-carbonyl)benzaldehyde under basic conditions.

    Cyclization: The intermediate undergoes cyclization to form the desired product, this compound. This step typically requires the use of a suitable catalyst and controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated control systems, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for nucleophilic substitution include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is investigated for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: Researchers explore its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-[4-(morpholine-1-carbonyl)phenyl]phenol: Similar structure but with a morpholine ring instead of a piperidine ring.

    2-Fluoro-4-[4-(pyrrolidine-1-carbonyl)phenyl]phenol: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    2-Fluoro-4-[4-(azepane-1-carbonyl)phenyl]phenol: Similar structure but with an azepane ring instead of a piperidine ring.

Uniqueness

2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(3-fluoro-4-hydroxyphenyl)phenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c19-16-12-15(8-9-17(16)21)13-4-6-14(7-5-13)18(22)20-10-2-1-3-11-20/h4-9,12,21H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPTYUCLLMWUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684582
Record name (3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-78-8
Record name (3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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